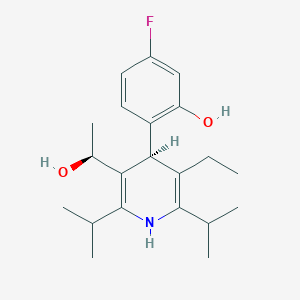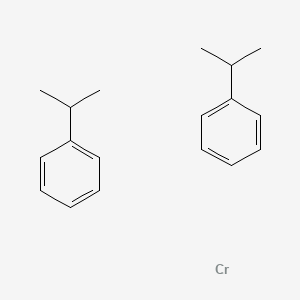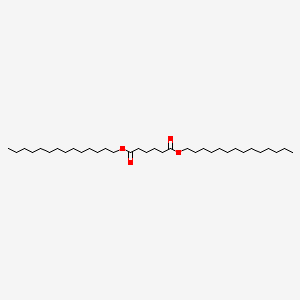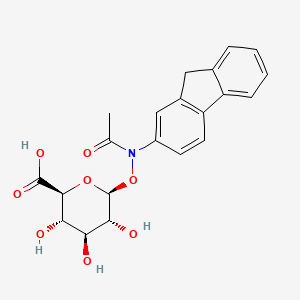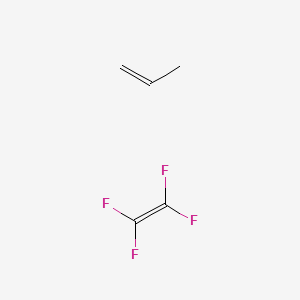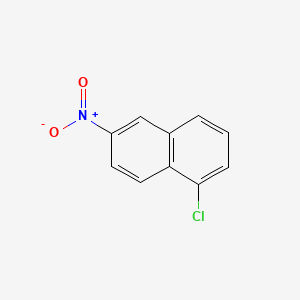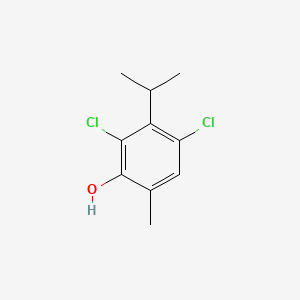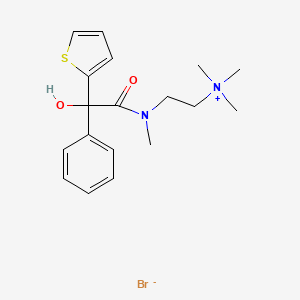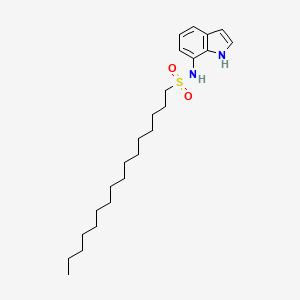
1-Hexadecanesulfonamide, N-1H-indol-7-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecanesulfonamide, N-1H-indol-7-yl- is a compound that combines the structural features of hexadecanesulfonamide and indole. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-Hexadecanesulfonamide, N-1H-indol-7-yl- typically involves the reaction of hexadecanesulfonyl chloride with an indole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Hexadecanesulfonamide, N-1H-indol-7-yl- can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Hexadecanesulfonamide, N-1H-indol-7-yl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Hexadecanesulfonamide, N-1H-indol-7-yl- involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s solubility and facilitate its transport across cell membranes . These interactions can lead to the inhibition of bacterial growth, induction of apoptosis in cancer cells, and other biological effects.
Comparison with Similar Compounds
1-Hexadecanesulfonamide, N-1H-indol-7-yl- can be compared with other indole derivatives and sulfonamide compounds:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety but differ in their biological activities and applications.
Sulfonamide Compounds: Sulfamethoxazole and sulfasalazine are examples of sulfonamide drugs with different therapeutic uses.
The uniqueness of 1-Hexadecanesulfonamide, N-1H-indol-7-yl- lies in its combined structural features, which confer a distinct set of chemical and biological properties.
Properties
CAS No. |
51501-27-0 |
|---|---|
Molecular Formula |
C24H40N2O2S |
Molecular Weight |
420.7 g/mol |
IUPAC Name |
N-(1H-indol-7-yl)hexadecane-1-sulfonamide |
InChI |
InChI=1S/C24H40N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-29(27,28)26-23-18-16-17-22-19-20-25-24(22)23/h16-20,25-26H,2-15,21H2,1H3 |
InChI Key |
HLHGMCHARQAMND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC=CC2=C1NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


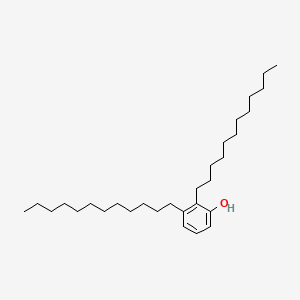

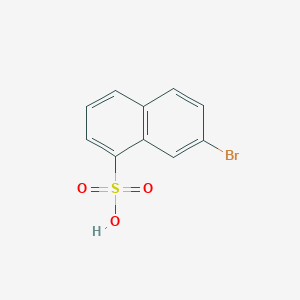
![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
